molecular formula C17H22ClNO3 B2871980 N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide CAS No. 2411238-31-6

N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide

Cat. No. B2871980
CAS RN: 2411238-31-6
M. Wt: 323.82
InChI Key: KXFQWKULKLMFJK-UHFFFAOYSA-N
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Description

N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide, also known as ML277, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of small molecules known as ion channel modulators and has been shown to selectively activate the K2P potassium channels.

Mechanism Of Action

N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide selectively activates the K2P potassium channels by binding to a specific site on the channel protein. This binding leads to an increase in the conductance of the channel, which results in the hyperpolarization of the cell membrane. This hyperpolarization reduces the excitability of the neuron, which can alleviate pain and reduce seizures.
Biochemical and Physiological Effects:
N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the firing rate of nociceptive neurons, which can alleviate pain. N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide has also been shown to reduce the frequency and duration of seizures in animal models of epilepsy. Additionally, N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide has been shown to have anxiolytic effects in animal models of anxiety disorders.

Advantages And Limitations For Lab Experiments

N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide has several advantages for lab experiments. The compound is highly selective for the K2P potassium channels, which reduces the potential for off-target effects. Additionally, N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide is that it has a relatively short half-life, which can limit its effectiveness in certain experimental paradigms.

Future Directions

N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide has significant potential for therapeutic applications in various diseases. Future research should focus on developing more potent and selective compounds that can target specific subtypes of K2P potassium channels. Additionally, further studies are needed to determine the long-term safety and efficacy of N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide in humans. Finally, studies should focus on developing novel drug delivery systems that can improve the bioavailability and half-life of N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide.

Synthesis Methods

The synthesis of N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide involves the reaction of 5-chloro-2-methoxybenzylamine with 4-bromobutyric acid to form the intermediate compound. This intermediate compound is then subjected to a series of reactions that involve the use of various reagents such as triethylamine, acetic anhydride, and palladium on carbon to produce the final product, N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide.

Scientific Research Applications

N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases such as neuropathic pain, epilepsy, and anxiety disorders. The compound has been shown to selectively activate the K2P potassium channels, which are involved in regulating neuronal excitability. Activation of these channels has been shown to reduce neuronal excitability, which can alleviate pain and reduce seizures.

properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3/c1-3-17(20)19(15-5-4-9-22-10-8-15)12-13-11-14(18)6-7-16(13)21-2/h3,6-7,11,15H,1,4-5,8-10,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFQWKULKLMFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN(C2CCCOCC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide

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